
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole
Overview
Description
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole typically involves the reaction of 2-methylindole with nitroethene under basic conditions. The reaction is carried out in a solvent such as methanol, and a base like sodium hydroxide is used to facilitate the reaction. The mixture is usually cooled to maintain the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and bases, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Electrocyclic Cyclization to β-Carbolines
(E)-2-Methyl-3-(2-nitrovinyl)-1H-indole serves as a precursor for synthesizing β-carbolines through microwave-assisted electrocyclic cyclization. This reaction proceeds via a -sigmatropic shift followed by nitro group elimination (Fig. 1) .
Reaction Conditions
Parameter | Optimized Value |
---|---|
Solvent | n-butanol or isoamyl alcohol |
Temperature | 200°C (MW irradiation) |
Catalyst | CF<sub>3</sub>COOH or MsOH |
Reaction Time | 0.8–1.5 hours |
Yield | 42–79% (after optimization) |
Key findings:
-
The reaction produces β-carboline N-oxide (11aa ) as the primary product, with partial reduction to β-carboline (12aa ) observed under prolonged heating .
-
Protecting the indole nitrogen with a Boc group improves yields to 79% by preventing side reactions .
Reduction of Nitrovinyl Group
The nitrovinyl moiety undergoes reduction to form 2-(1H-indol-3-yl)ethanamine derivatives using LiAlH<sub>4</sub> .
Reduction Protocol
Reagent/Condition | Outcome |
---|---|
LiAlH<sub>4</sub> in THF | Nitrovinyl → amine |
Temperature | 85°C (reflux) |
Reaction Time | 10 hours |
Yield | 60–75% (crude, after purification) |
Subsequent functionalization:
Scientific Research Applications
Chemistry
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. It is particularly useful in creating derivatives with specific electronic or optical properties .
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties: Studies have shown that nitrovinyl compounds can inhibit bacterial growth, making them candidates for antibiotic development.
- Anticancer Activity: Related compounds have demonstrated antiproliferative effects on cancer cell lines, suggesting that this compound may also possess similar properties .
Medicine
The unique chemical structure of this compound makes it a subject of interest in drug development. Its ability to cross biological membranes suggests potential applications in pharmacology, particularly for drugs targeting the central nervous system .
Case Study 1: Microwave-Assisted Synthesis
A study demonstrated the microwave-assisted electrocyclic cyclization of this compound, leading to the formation of β-carboline derivatives. This method showcased moderate yields and highlighted the compound's versatility in synthesizing biologically relevant structures .
Reaction Conditions | Product Yield | Notes |
---|---|---|
Microwave at 200 °C | Moderate | β-Carboline N-oxide obtained |
Case Study 2: Interaction with Phenols
Another investigation explored the reaction of this compound with phenols under polyphosphoric acid conditions. This approach yielded 3-(1H-Indol-3-yl)benzofuran derivatives, indicating its utility in synthesizing complex indole-based compounds .
Reaction Type | Product Yield | Observations |
---|---|---|
PPA-mediated reaction | Low | Alternative routes explored |
Mechanism of Action
The mechanism of action of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The nitrovinyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-nitrovinylbenzene
- (E)-1,2-dimethoxy-2-phenylethenylbenzene
- 1-nitro-3-(2-nitrovinyl)benzene
Uniqueness
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is unique due to the presence of both the indole ring and the nitrovinyl group. This combination imparts distinct chemical properties and potential applications that are not observed in similar compounds. The indole ring provides aromatic stability, while the nitrovinyl group offers reactivity, making it a versatile compound for various applications.
Biological Activity
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a nitrovinyl group attached to an indole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
Target Interactions
Compounds with similar nitrovinyl groups have been shown to interact with various biological targets, including enzymes and receptors. The nitrovinyl moiety can undergo chemical reactions such as oxidation and reduction, influencing its biological activity .
Biochemical Pathways
Nitrovinyl compounds are implicated in several biochemical processes. For instance, they can participate in nitroaldol condensation reactions, which are critical in the synthesis of biologically active molecules.
Pharmacokinetics
Research indicates that related compounds exhibit high gastrointestinal absorption and the ability to permeate the blood-brain barrier. This suggests that this compound may also possess favorable pharmacokinetic properties.
Antimicrobial Properties
Studies have demonstrated that indole derivatives exhibit significant antimicrobial activity. For example, this compound has been evaluated for its effectiveness against various bacterial strains. The results indicate a promising potential for use as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits antiproliferative effects on cancer cell lines. Related compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of mitochondrial function .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of several indole derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition .
Compound Name | MIC (µg/mL) |
---|---|
This compound | 32 |
Control (Standard Antibiotic) | 16 |
Study 2: Anticancer Activity
Another study focused on the anticancer effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
Properties
IUPAC Name |
2-methyl-3-[(E)-2-nitroethenyl]-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12-8/h2-7,12H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSVTKXSWKXFDC-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267224 | |
Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122631-40-7 | |
Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122631-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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